4-(4-Bromophenyl)-2-(4-methylpiperidin-1-yl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-2-(4-methylpiperidin-1-yl)thiazole is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromophenyl group attached to the thiazole ring, which is further connected to a piperidine ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 4-(4-Bromophenyl)-2-(4-methylpiperidin-1-yl)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under acidic conditions.
Coupling with Piperidine: The thiazole derivative is then coupled with 4-methylpiperidine using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-(4-Bromophenyl)-2-(4-methylpiperidin-1-yl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene .
Scientific Research Applications
4-(4-Bromophenyl)-2-(4-methylpiperidin-1-yl)thiazole has several scientific research applications:
Antimicrobial Activity: The compound has shown promising antimicrobial activity against various bacterial and fungal strains.
Anticancer Activity: It has been evaluated for its anticancer properties, particularly against breast cancer cell lines.
Molecular Docking Studies: The compound has been used in molecular docking studies to understand its interaction with biological targets and to design more potent derivatives.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-(4-methylpiperidin-1-yl)thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Similar compounds to 4-(4-Bromophenyl)-2-(4-methylpiperidin-1-yl)thiazole include other thiazole derivatives such as:
4-(4-Bromophenyl)-thiazol-2-amine: This compound shares the thiazole and bromophenyl moieties but lacks the piperidine ring.
4-(4-Chlorophenyl)-thiazol-2-yl]-4-methyl-piperidine: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine ring, which can influence its pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
4-(4-bromophenyl)-2-(4-methylpiperidin-1-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2S/c1-11-6-8-18(9-7-11)15-17-14(10-19-15)12-2-4-13(16)5-3-12/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYRPWCJHWSCQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.